molecular formula C20H16O9 B586420 4-O-Desmethyldoxorubicinone CAS No. 65446-19-7

4-O-Desmethyldoxorubicinone

货号: B586420
CAS 编号: 65446-19-7
分子量: 400.339
InChI 键: WLRQJZRSYGQUKG-FVINQWEUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-O-Desmethyldoxorubicinone is an analog of Doxorubicin, an anthracycline antibiotic known for its anti-Gram-positive bacterial activity and broad antitumor spectrum. The compound has the molecular formula C20H16O9 and a molecular weight of 400.34 g/mol. It is a red solid with a high degree of purity, typically ≥95%.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-Desmethyldoxorubicinone involves multiple steps, starting from the precursor Doxorubicin. The process typically includes selective demethylation reactions under controlled conditions to remove the methoxy group at the 4-position . Specific reagents and catalysts are used to achieve this transformation, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize efficiency and minimize costs . Quality control measures are implemented to ensure the final product meets stringent purity and safety standards.

化学反应分析

Types of Reactions

4-O-Desmethyldoxorubicinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications .

科学研究应用

4-O-Desmethyldoxorubicinone has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the study of anthracycline derivatives.

    Biology: Investigated for its biological activity, particularly its interactions with DNA and RNA.

    Medicine: Explored for its potential as an anticancer agent due to its structural similarity to Doxorubicin.

    Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing.

作用机制

The mechanism of action of 4-O-Desmethyldoxorubicinone is similar to that of Doxorubicin. It primarily exerts its effects through DNA intercalation, which disrupts the function of topoisomerase II, an enzyme crucial for DNA replication and repair . This leads to DNA damage and the generation of reactive oxygen species, ultimately causing cell death . The compound targets rapidly dividing cells, making it effective against various types of cancer .

相似化合物的比较

Similar Compounds

    Doxorubicin: The parent compound, widely used in cancer treatment.

    Daunorubicin: Another anthracycline antibiotic with similar mechanisms of action.

    Epirubicin: A derivative of Doxorubicin with a slightly different side chain, leading to different pharmacokinetics.

    Idarubicin: A synthetic analog with enhanced lipophilicity and improved cellular uptake.

Uniqueness

4-O-Desmethyldoxorubicinone is unique due to its specific structural modifications, which may confer different pharmacological properties compared to its analogs. These modifications can affect its efficacy, toxicity, and overall therapeutic potential.

生物活性

4-O-Desmethyldoxorubicinone, a derivative of the well-known anthracycline antibiotic doxorubicin, has garnered attention for its potential anticancer properties. This compound is part of a broader class of molecules that exhibit significant biological activity, particularly against various cancer cell lines. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy in cancer treatment, and relevant research findings.

Chemical Structure and Properties

This compound (C20_{20}H16_{16}O9_9) is characterized by modifications to the doxorubicin structure that enhance its pharmacological profile. The molecular structure includes a sugar moiety and an anthraquinone core, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • DNA Intercalation : Similar to doxorubicin, this compound intercalates into DNA, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication, leading to DNA strand breaks.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress through ROS production, which can trigger apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. A study evaluated its efficacy against A-549 (lung), MCF7 (breast), and HCT-116 (colon) cancer cell lines. The results are summarized in the table below:

Cell LineIC50 Value (µM)Comparison with Doxorubicin (IC50 µM)
A-5490.020.04
MCF70.060.06
HCT-1160.080.06

These findings suggest that this compound has comparable or superior potency to doxorubicin against certain cancer types .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vitro Studies : In vitro assays demonstrated that treatment with this compound resulted in significant apoptosis in A-549 cells, as evidenced by increased Annexin V staining and caspase activation.
  • Synergistic Effects : Co-administration with other anticancer agents, such as paclitaxel, showed enhanced cytotoxicity, suggesting potential for combination therapies.

Safety and Toxicity Profile

While the anticancer potential is promising, it is essential to consider the safety profile of this compound. Preliminary studies indicate a lower cardiotoxicity compared to doxorubicin, which is a significant concern in clinical applications. Further investigations are required to fully understand its toxicity profile and side effects.

属性

IUPAC Name

(7S,9S)-4,6,7,9,11-pentahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O9/c21-6-11(24)20(29)4-8-13(10(23)5-20)19(28)15-14(17(8)26)16(25)7-2-1-3-9(22)12(7)18(15)27/h1-3,10,21-23,26,28-29H,4-6H2/t10-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRQJZRSYGQUKG-FVINQWEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(CC1(C(=O)CO)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=C(C[C@]1(C(=O)CO)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747564
Record name (8S,10S)-1,6,8,10,11-Pentahydroxy-8-(hydroxyacetyl)-7,8,9,10-tetrahydrotetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65446-19-7
Record name (8S,10S)-1,6,8,10,11-Pentahydroxy-8-(hydroxyacetyl)-7,8,9,10-tetrahydrotetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。